molecular formula C23H18ClN7O3 B2888674 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1171535-68-4

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No. B2888674
M. Wt: 475.89
InChI Key: LWWLGPUERGBUCK-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are typically refluxed for several hours, allowed to reach room temperature, and then water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is substituted with various groups, including a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-phenoxyacetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds of the pyrazolo[3,4-d]pyrimidine class are known to undergo various chemical reactions . For instance, they can be synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Anticancer Activity : Research has highlighted the synthesis of heterocyclic compounds, including those related to the query compound, with pronounced anticancer properties. Studies demonstrate that certain derivatives exhibit high potency against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Compounds synthesized from related chemical structures were evaluated for anticancer activity against 60 cancer cell line panels, with some showing significant activity, indicating the potential of these compounds in oncology (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Antimicrobial Activity : Compounds structurally related to the query have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown efficacy against pathogenic strains, underlining their potential in developing new antimicrobial therapies to combat drug-resistant microbes (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Herbicidal Activity

Herbicidal Properties : Certain derivatives of the query compound have been synthesized and demonstrated to possess herbicidal activity. Preliminary bioassays indicated that these compounds could inhibit the growth of specific weeds at low concentrations, highlighting their potential as herbicidal agents. This suggests a promising avenue for the development of new herbicides based on the structural framework of these compounds (Jin Luo, Anlin Zhao, C. Zheng, & Tao Wang, 2017).

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O3/c1-14-11-19(26-20(32)13-34-17-5-3-2-4-6-17)31(29-14)23-27-21-18(22(33)28-23)12-25-30(21)16-9-7-15(24)8-10-16/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWLGPUERGBUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

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